5-Methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
BAL30072 is a novel monocyclic beta-lactam antibiotic belonging to the sulfactam class. It is a siderophore monosulfactam antibiotic that rapidly penetrates the outer membrane of Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii . This compound has shown potent activity against various Gram-negative pathogens, including those harboring beta-lactamases and carbapenemases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAL30072 involves the formation of a monocyclic beta-lactam ring. The preparation method includes the use of specific reagents and conditions to achieve the desired chemical structure. One of the key steps in the synthesis is the formation of the sulfactam ring, which is achieved through a series of chemical reactions involving the use of beta-lactam precursors .
Industrial Production Methods
Industrial production of BAL30072 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the production from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
BAL30072 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of BAL30072.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving BAL30072 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of BAL30072 include various derivatives with modified chemical structures. These derivatives are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
BAL30072 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial cell membranes and its ability to penetrate and disrupt bacterial cells.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Gram-negative bacteria.
Industry: Studied for its potential use in developing new antibiotics and antimicrobial agents .
Mechanism of Action
BAL30072 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) such as PBP 1a, PBP 1b, and PBP 3, which are essential for bacterial cell wall synthesis. By binding to these proteins, BAL30072 disrupts the formation of the cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Another monocyclic beta-lactam antibiotic with similar activity against Gram-negative bacteria.
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative pathogens.
Meropenem: A carbapenem antibiotic with broad-spectrum activity against Gram-negative and Gram-positive bacteria
Uniqueness of BAL30072
BAL30072 is unique due to its ability to rapidly penetrate the outer membrane of Gram-negative bacteria and its potent activity against multidrug-resistant strains. Unlike other beta-lactam antibiotics, BAL30072 has a high affinity for multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .
Properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLUDLUCDRDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152341 | |
Record name | 5-Methyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-79-6 | |
Record name | 5-Methyl-2-formylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-FORMYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP16VW48RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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